Anagrelide Hydrochloride

説明

This compound Anhydrous is the hydrochloride salt of a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)

This compound is the hydrochloride salt of a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 4 approved indications.

See also: Pentoxifylline (related); Anagrelide (has active moiety); Cilostazol (related) ... View More ...

特性

IUPAC Name |

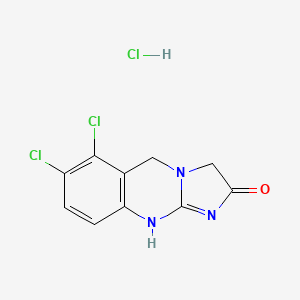

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRQCIPWUCNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58579-51-4 | |

| Record name | Anagrelide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anagrelide Hydrochloride: A Deep Dive into its Mechanism of Action in Thrombocythemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide hydrochloride is an oral quinazoline derivative indicated for the treatment of thrombocythemia, particularly in essential thrombocythemia (ET) and other myeloproliferative neoplasms (MPNs). Its primary therapeutic effect is the reduction of elevated platelet counts, thereby mitigating the risk of thromboembolic events. This technical guide provides an in-depth exploration of the core mechanisms through which anagrelide exerts its platelet-lowering effects, supported by quantitative data from clinical studies and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Megakaryopoiesis

The principal mechanism of action of anagrelide is the inhibition of megakaryocyte development and maturation, the progenitor cells of platelets.[1][2][3] This interference occurs at the later, post-mitotic stages of megakaryopoiesis, leading to a decrease in the size and ploidy of megakaryocytes and ultimately reducing the production and release of new platelets into circulation.[4][5] Anagrelide's effect is relatively specific to the megakaryocytic lineage, with minimal impact on erythroid and myeloid progenitors at therapeutic concentrations.

Key Molecular Pathways

Several interconnected signaling pathways are implicated in anagrelide's mechanism of action:

1. Phosphodiesterase III (PDE3) Inhibition and Cyclic AMP (cAMP) Signaling:

Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][6] Inhibition of PDE3 leads to an increase in intracellular cAMP levels. While this increase in cAMP is associated with the anti-platelet aggregation effects and some of the cardiovascular side effects of anagrelide, its direct role in the platelet-lowering effect is debated.[1][3] Some studies suggest that the thrombocytopenic effect of anagrelide may be independent of its PDE3 inhibitory activity.[1][7]

2. Interference with Thrombopoietin (TPO) Signaling:

Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and platelet production. Anagrelide has been shown to interfere with TPO-mediated signaling.[8][9] However, it does not appear to directly inhibit the TPO receptor (c-Mpl) or the downstream phosphorylation of key signaling molecules such as JAK2 and STAT3.[7] Instead, it is suggested that anagrelide reduces TPO-mediated megakaryocyte proliferation and differentiation through a mechanism that leads to the inhibition of intracellular signaling events.[8]

3. Downregulation of Key Transcription Factors: GATA-1 and FOG-1:

A significant aspect of anagrelide's mechanism involves the downregulation of the transcription factors GATA-1 and its cofactor FOG-1 (Friend of GATA-1).[7] These factors are crucial for the proper development and maturation of megakaryocytes.[7] Anagrelide reduces the mRNA levels of GATA-1 and FOG-1, an effect that is specific to the megakaryocytic lineage and appears to be independent of PDE3 inhibition.[7] This downregulation disrupts the normal transcriptional program of megakaryopoiesis.

4. Inhibition of Proplatelet Formation:

Beyond inhibiting megakaryocyte maturation, anagrelide also directly impairs the formation of proplatelets, the cytoplasmic extensions from which platelets are shed.[1][10] This effect is dose- and time-dependent and contributes significantly to the rapid onset of its platelet-lowering action.[1] The mechanism appears to involve the modulation of the FAK-RhoA-ROCK-MLC2-myosin IIA pathway, leading to abnormal proplatelet formation.[2]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of anagrelide in reducing platelet counts has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Anagrelide in Essential Thrombocythemia

| Study/Trial | Number of Patients | Baseline Platelet Count (x 10⁹/L, Median/Mean ± SD) | Post-Treatment Platelet Count (x 10⁹/L, Median/Mean ± SD) | Response Rate (Complete/Partial) | Reference |

| Ge et al, 2015 | 97 | 827 (562-1657) | 400 (127-1130) at 12 weeks | 87.63% Hematologic Remission | [11] |

| Steurer et al, 2004 | 79 (ET patients) | 743 | 441 at 6 months | 77% with platelet count < 600 x 10⁹/L | [12] |

| TEAM-ET 2.0 Trial | 106 | 822 (A-PR), 797 (RP) | 281 (A-PR), 305 (RP) during maintenance | Not explicitly stated, but effective reduction | [13] |

| Tomer, 2002 | 10 | 1063 ± 419 | 361 ± 53 | Not applicable | [14] |

| Prospective Study | 17 | 980 (610-2030) | 378 (212-546) | Not applicable | [15] |

| Anagrelide Study | 20 | Not specified | CR: <500 x 10⁹/L, PR: <600 x 10⁹/L | 68% CR, 16% PR | [16] |

Table 2: Effects of Anagrelide on Megakaryocyte Characteristics

| Parameter | Pre-Treatment | Post-Anagrelide Treatment | Reference |

| Megakaryocyte Number (/kg) | 14 x 10⁶ | 8 x 10⁶ | [14] |

| Megakaryocyte Diameter (μm) | 46 | 40 | [14] |

| Megakaryocyte Volume (x 10³ μm³) | 48 | 34 | [14] |

| Modal Megakaryocyte Ploidy | 32N | 16N | [14] |

| Megakaryocyte Mass (x 10¹⁰ μm³/kg) | 66 | 28 (60% reduction) | [14] |

| Cultured Megakaryocyte Diameter (μm) | 27.6 | 21.6 (22% reduction) | [17] |

| Cultured Megakaryocyte Modal Ploidy | 16N | 8N | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of anagrelide.

Megakaryocyte Culture and Differentiation

-

Cell Source:

-

Primary Human Cells: CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or mobilized peripheral blood are commonly used.[1][5][18]

-

Cell Lines: Human megakaryocytic leukemia cell lines such as MEG-01 and UT-7/mpl are frequently employed.[1][3][7] Immortalized megakaryocyte progenitor cell lines (imMKCL) derived from human induced pluripotent stem cells (iPSCs) have also been utilized.[6]

-

-

Culture Conditions:

-

Cells are typically cultured in a serum-free medium supplemented with cytokines to promote megakaryocytic differentiation. A common cytokine cocktail includes thrombopoietin (TPO).

-

For cell lines like MEG-01, differentiation can be induced by agents such as phorbol-12-myristate-13-acetate (PMA).[1]

-

Anagrelide is added to the culture at various concentrations (e.g., 0.3 µM to 5 µM) and for different durations to assess its effects on differentiation and maturation.[1][7][17]

-

-

Workflow Diagram:

Flow Cytometry for Megakaryocyte Analysis

-

Purpose: To quantify megakaryocyte populations, assess their maturation stage (via surface marker expression), and determine their ploidy.

-

Protocol Outline:

-

Cell Staining: Cultured cells or bone marrow aspirates are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).[6][13]

-

Ploidy Analysis: For DNA content analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide (PI) or Hoechst 33342.[13][19]

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Megakaryocytes are identified by their characteristic forward and side scatter properties and positive staining for CD41. Ploidy levels (2N, 4N, 8N, 16N, 32N, etc.) are determined by the fluorescence intensity of the DNA dye.[19]

-

Proplatelet Formation Assay

-

Purpose: To visually and quantitatively assess the effect of anagrelide on the formation of proplatelets.

-

Protocol Outline:

-

Cell Plating: Mature megakaryocytes, derived from culture, are plated on surfaces coated with extracellular matrix proteins like fibrinogen to promote proplatelet extension.[20]

-

Treatment: Anagrelide is added to the culture medium.

-

Imaging: Proplatelet formation is monitored over time using phase-contrast or fluorescence microscopy.[20]

-

Quantification: The number of proplatelet-bearing megakaryocytes, the complexity of the proplatelet extensions (number of branches and tips), and the number of released platelet-like particles can be quantified.[1][20]

-

Western Blotting for Signaling Protein Phosphorylation

-

Purpose: To investigate the effect of anagrelide on the activation of key signaling pathways by measuring the phosphorylation status of proteins like JAK2 and STAT3.

-

Protocol Outline:

-

Cell Lysis: Cells treated with or without anagrelide are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT3) and total protein as a loading control.[11][17][21]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of phosphorylation.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Purpose: To measure the mRNA expression levels of key transcription factors involved in megakaryopoiesis, such as GATA-1 and FOG-1.

-

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from cultured cells treated with or without anagrelide.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with gene-specific primers for GATA-1, FOG-1, and a housekeeping gene (for normalization).[22][23]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

-

Conclusion

This compound exerts its therapeutic effect in thrombocythemia primarily by inhibiting the late stages of megakaryocyte maturation and proplatelet formation. This action is mediated through a complex interplay of signaling pathways, including the downregulation of the critical transcription factors GATA-1 and FOG-1, and interference with TPO-mediated signaling. While anagrelide is a known PDE3 inhibitor, the direct contribution of this activity to its platelet-lowering effect remains an area of active investigation. The quantitative data from clinical trials consistently demonstrate its efficacy in reducing platelet counts. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the intricate molecular mechanisms of anagrelide and to develop novel therapeutic strategies for myeloproliferative neoplasms.

References

- 1. Anagrelide Modulates Proplatelet Formation Resulting in Decreased Number and Increased Size of Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anagrelide Modulates Proplatelet Formation Resulting in Decreased Number and Increased Size of Platelets [pubmed.ncbi.nlm.nih.gov]

- 3. Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human mesenchymal stem cells support megakaryocyte and pro-platelet formation from CD34(+) hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells | Haematologica [haematologica.org]

- 10. Effect of anagrelide on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Single-cell analysis of ploidy and the transcriptome reveals functional and spatial divergency in murine megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. researchgate.net [researchgate.net]

- 18. Enabling Large‐Scale Ex Vivo Production of Megakaryocytes from CD34+ Cells Using Gas‐Permeable Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential requirements for the activation domain and FOG-interaction surface of GATA-1 in megakaryocyte gene expression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ascopubs.org [ascopubs.org]

- 23. embopress.org [embopress.org]

Anagrelide as a Phosphodiesterase III (PDE3) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of anagrelide as a PDE3 inhibitor, its impact on signaling pathways, and its therapeutic application in the management of thrombocythemia. The document details the quantitative parameters of anagrelide's activity, outlines key experimental protocols for its study, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

Anagrelide, an imidazoquinazoline derivative, is a platelet-reducing agent used primarily for the treatment of essential thrombocythemia (ET) and other myeloproliferative neoplasms characterized by elevated platelet counts.[4][5] Its primary mechanism of action involves the inhibition of PDE3, leading to a cascade of intracellular events that ultimately suppress the maturation of megakaryocytes, the precursors to platelets.[6][7] This targeted action on megakaryocytopoiesis distinguishes anagrelide from other cytoreductive therapies.[8] While effective in reducing platelet counts, the therapeutic window of anagrelide is defined by its dose-dependent effects on both platelet production and cardiovascular function, both of which are linked to its PDE3 inhibitory activity.

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase III is a key enzyme in the cyclic nucleotide signaling pathway. It catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby regulating the intracellular concentration of this second messenger.

Signaling Pathway

The inhibition of PDE3 by anagrelide leads to an accumulation of intracellular cAMP in various cell types, including platelets and megakaryocytes.[9][10] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In platelets, this cascade inhibits aggregation.[9] In megakaryocytes, the elevated cAMP levels interfere with the maturation process, leading to a decrease in the production of functional platelets.[6][11]

Impact on Megakaryocytopoiesis

Anagrelide's primary therapeutic effect stems from its interference with the later stages of megakaryocyte development. Specifically, it inhibits the maturation and differentiation of megakaryocytes, leading to a reduction in their size and ploidy.[6][11] This disruption of the postmitotic phase of megakaryocyte development results in a decreased production of platelets.[11] Some studies also suggest that anagrelide can inhibit proplatelet formation.[12] Interestingly, the platelet-lowering effect of anagrelide appears to be independent of the thrombopoietin (TPO) signaling pathway, as anagrelide has been shown to reduce TPO-mediated megakaryocyte proliferation.[13][14]

Quantitative Data

The potency and effects of anagrelide have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Anagrelide

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for PDE3 | 36 nM | Isolated Enzyme | [1][2][3] |

| IC50 for Megakaryocyte Development Inhibition | 26 nM | Bone Marrow Cultures | [1][3] |

Table 2: Clinical Efficacy of Anagrelide in Essential Thrombocythemia

| Study | N | Treatment | Primary Outcome | Key Finding | Reference |

| ANAHYDRET | 259 | Anagrelide vs. Hydroxyurea | Non-inferiority in preventing thrombotic complications | Anagrelide was non-inferior to hydroxyurea. | [15][16] |

| TEAM-ET 2.0 | - | Anagrelide Prolonged Release vs. Immediate Release | Non-inferiority in efficacy | Prolonged-release formulation was non-inferior to the immediate-release form. | [17] |

| Systematic Review & Meta-Analysis | 1555 | Anagrelide vs. Hydroxyurea | Platelet reduction, thromboembolic events | Anagrelide was associated with significantly lower platelet counts than hydroxyurea. | [18] |

| Early Phase Study | 20 | Anagrelide | Platelet count reduction | Induction doses of 1.0 to 1.5 mg every six hours led to a decrease in platelet count starting on day 5. | [19] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of anagrelide.

PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of anagrelide on PDE3 activity.

Methodology:

-

Enzyme Preparation: Recombinant human PDE3A is purified.

-

Assay Buffer: A suitable buffer containing Tris-HCl, MgCl2, and a cAMP substrate is prepared.

-

Reaction: The PDE3A enzyme is incubated with varying concentrations of anagrelide (or vehicle control) in the assay buffer. The reaction is initiated by the addition of [3H]-cAMP.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., boiling water bath or addition of snake venom nucleotidase).

-

Separation: The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography.

-

Quantification: The amount of [3H]-AMP is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each anagrelide concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Megakaryocyte Differentiation and Maturation Assay

Objective: To assess the effect of anagrelide on the differentiation and maturation of megakaryocytes from hematopoietic stem cells.

Methodology:

-

Cell Source: CD34+ hematopoietic stem cells are isolated from human cord blood or bone marrow.

-

Cell Culture: The cells are cultured in a serum-free medium supplemented with cytokines that promote megakaryocyte differentiation, such as thrombopoietin (TPO) and interleukin-11 (IL-11).

-

Treatment: Varying concentrations of anagrelide (or vehicle control) are added to the culture medium.

-

Incubation: The cells are incubated for a period of 10-14 days to allow for differentiation and maturation.

-

Analysis:

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b) to quantify the percentage of differentiated megakaryocytes. Ploidy analysis can also be performed by staining with a DNA-binding dye like propidium iodide.

-

Morphological Analysis: Cytospins of the cultured cells are prepared and stained (e.g., Wright-Giemsa) to visually assess megakaryocyte morphology and maturation stage.

-

-

Data Analysis: The number of megakaryocytes and their maturation status are compared between the anagrelide-treated and control groups.

Drug Development and Clinical Considerations

Anagrelide was first approved for clinical use in the United States in 1997.[4] Its development was driven by the need for a targeted therapy to reduce elevated platelet counts in myeloproliferative disorders.[20] Clinical trials have established its efficacy, although its use is sometimes limited by side effects such as headache, diarrhea, and cardiovascular events, which are also linked to its PDE3 inhibitory action.[21][22] The development of a prolonged-release formulation aims to improve the tolerability profile of anagrelide.[17][23]

Conclusion

Anagrelide's role as a potent PDE3 inhibitor provides a targeted mechanism for the reduction of platelet counts in patients with thrombocythemia. Its action on the cAMP signaling pathway directly impacts megakaryocyte maturation, offering a specific therapeutic approach. Understanding the quantitative aspects of its activity and the experimental methodologies for its characterization is crucial for ongoing research and the development of improved therapeutic strategies for myeloproliferative neoplasms. Further investigation into the downstream targets of the anagrelide-induced cAMP/PKA signaling cascade in megakaryocytes may reveal new avenues for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anagrelide: MedlinePlus Drug Information [medlineplus.gov]

- 6. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 8. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of anagrelide on platelet cAMP levels, cAMP-dependent protein kinase and thrombin-induced Ca++ fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A preliminary investigation into the action of anagrelide: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jwatch.org [jwatch.org]

- 16. Validate User [ashpublications.org]

- 17. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anagrelide in the management of essential thrombocythemia: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anagrelide: a new drug for treating thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. Anagrelide - Wikipedia [en.wikipedia.org]

- 22. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anagrelide Retard in Essential Thrombocythemia | Clinical Research Trial Listing [centerwatch.com]

Anagrelide: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a quinazoline derivative, has a rich and evolving history, from its initial investigation as a platelet aggregation inhibitor to its current primary use as a platelet-reducing agent in the management of myeloproliferative neoplasms, particularly essential thrombocythemia. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Anagrelide, detailing its serendipitous identification, the elucidation of its complex mechanism of action, and the evolution of its synthetic routes. This document consolidates key quantitative data, outlines experimental methodologies, and provides visual representations of critical pathways and processes to serve as a comprehensive resource for the scientific community.

Discovery and Preclinical Development

Initial Screening and the Serendipitous Discovery of a Platelet-Lowering Effect

Anagrelide's journey began at the Bristol-Myers Squibb company, where it was initially developed as part of a program seeking novel antiplatelet agents. The compound, then designated BL-4162A, emerged from a screening campaign of imidazo[2,1-b]quinazolin-2-ones. During early clinical investigations focused on its anti-aggregatory properties, researchers observed an unexpected and significant dose-dependent decrease in platelet counts in human subjects. This serendipitous finding shifted the developmental focus towards its potential as a treatment for thrombocytosis.

Elucidation of the Mechanism of Action: Beyond Phosphodiesterase Inhibition

Anagrelide was initially characterized as a potent inhibitor of phosphodiesterase III (PDE3), with an IC50 of 36 nM for PDE-II, an enzyme involved in cyclic adenosine monophosphate (cAMP) metabolism, which explained its effects on platelet aggregation. However, further research revealed that its platelet-lowering effect was not directly linked to PDE3 inhibition.

The primary mechanism of Anagrelide's thrombocythemia-reducing activity was found to be the inhibition of megakaryocyte maturation.[1] Unlike other cytoreductive agents, Anagrelide does not affect the proliferation of megakaryocytic progenitor cells but rather interferes with their development into mature, platelet-producing cells. This results in a decrease in the size and ploidy of megakaryocytes.[1][2]

Subsequent investigations into the molecular basis of this effect identified the downregulation of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1 (Friend of GATA-1), as a critical step.[3] This suppression of GATA-1 and FOG-1 expression appears to be a more direct cause of the impaired megakaryocyte maturation.

More recent and groundbreaking research has unveiled a novel "molecular glue" mechanism of action. Anagrelide has been shown to stabilize the interaction between PDE3A and Schlafen family member 12 (SLFN12). This induced protein-protein interaction is believed to be central to the drug's therapeutic effect in reducing platelet counts.[4]

Chemical Synthesis of Anagrelide

The chemical synthesis of Anagrelide has been described in several patents, with the original route being outlined in U.S. Patent 3,932,407.[5] The synthesis has since been refined to improve yield and reduce the use of hazardous reagents.

Key Synthetic Routes

A common synthetic pathway involves the following key steps:

-

Condensation: The synthesis typically begins with the condensation of a substituted benzyl chloride, such as 2,3-dichloro-6-nitrobenzyl chloride, with an ethyl ester of glycine. This reaction forms the N-substituted glycine ethyl ester intermediate.[6]

-

Reduction: The nitro group of the intermediate is then reduced to an aniline.[6]

-

Cyclization: The resulting amino compound undergoes cyclization with cyanogen bromide to form the quinazoline ring system.[6]

-

Second Cyclization: A final intramolecular cyclization, often through amide formation between the newly formed imide and the ester, leads to the formation of the imidazolone ring, yielding Anagrelide.

Various modifications to this general scheme have been developed to enhance the efficiency and safety of the manufacturing process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and safety of Anagrelide in the treatment of essential thrombocythemia.

Table 1: Clinical Efficacy of Anagrelide in Essential Thrombocythemia

| Parameter | Value | Reference |

| Initial Induction Dose | 1.0 - 1.5 mg every 6 hours | [7] |

| Maintenance Dose | 1.5 - 4.0 mg per day | [7] |

| Time to Platelet Count Reduction | Begins at Day 5 | [7] |

| Time to Normal Platelet Count | By Day 12 | [7] |

| Complete Response Rate (Platelet count < 500 x 10⁹/L) | 68% | [8] |

| Partial Response Rate (Platelet count < 600 x 10⁹/L) | 16% | [8] |

| Mean Time to Response | 5.2 months | [8] |

| Mean Daily Dose for Response | 2 mg | [8] |

Table 2: Common Side Effects of Anagrelide

| Side Effect | Frequency | Reference |

| Headache | Common | |

| Diarrhea | Common | |

| Weakness/Fatigue | Common | |

| Hair Loss | Common | |

| Nausea | Common | |

| Tachycardia | 40% (in one study) | [8] |

| Gastrointestinal Distress | 40% (in one study) | [8] |

| Perimalleolar Edema | 40% (in one study) | [8] |

Key Experimental Protocols and Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Anagrelide and a typical experimental workflow for its evaluation.

Caption: Anagrelide's multifaceted mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacodynamics of Anagrelide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Anagrelide Hydrochloride is a potent platelet-reducing agent primarily indicated for the treatment of essential thrombocythemia (ET). Its mechanism of action is complex, involving multiple cellular pathways that collectively lead to a reduction in peripheral platelet counts. This technical guide provides a comprehensive overview of the pharmacodynamics of Anagrelide, detailing its effects on megakaryocytopoiesis, its role as a phosphodiesterase inhibitor, and its influence on key signaling pathways.

Primary Pharmacodynamic Effect: Inhibition of Megakaryocyte Maturation

The principal therapeutic effect of Anagrelide is its ability to inhibit the maturation of megakaryocytes, the precursor cells to platelets. This action leads to a decrease in platelet production and a subsequent reduction in the number of circulating platelets[1][2]. Anagrelide's effect is not on the proliferation of megakaryocytic-committed progenitor cells (CFU-M) at therapeutic concentrations, but rather on the later stages of megakaryocyte development[1][3].

Key Effects on Megakaryocytes:

-

Reduced Size and Ploidy: In-vivo and in-vitro studies have demonstrated that Anagrelide alters the maturation of megakaryocytes, leading to a decrease in their size and ploidy[1][3][4].

-

Disruption of Maturation: The drug interferes with the post-mitotic phase of megakaryocyte development, disrupting full maturation and leading to a predominance of precursor cells[3][5].

-

Inhibition of Proplatelet Formation: Anagrelide has been shown to inhibit proplatelet formation (PPF), the process by which mature megakaryocytes extend cytoplasmic projections that fragment into platelets. This effect is independent of its impact on megakaryocyte maturation[6].

These effects collectively result in a significant reduction in the production of functional platelets, thereby lowering the platelet count in patients with thrombocythemia.

Role as a Phosphodiesterase III (PDE3) Inhibitor

Anagrelide is a potent inhibitor of phosphodiesterase type III (PDE3), with a reported IC50 of 36 nM[7]. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular levels of cAMP, which has various physiological effects.

However, it is crucial to note that the platelet-lowering effect of Anagrelide is largely considered to be independent of its PDE3 inhibitory activity[6][8]. The anti-aggregatory effects of Anagrelide, which are a direct consequence of PDE3 inhibition, are only observed at doses higher than those required for platelet reduction[9][10]. The cardiovascular side effects of Anagrelide, such as vasodilation, tachycardia, and palpitations, are attributed to its PDE3 inhibitory action[11][12].

Anagrelide's active metabolite, 3-hydroxy anagrelide, is approximately 40 times more potent in inhibiting PDE3 than the parent drug[9][13].

Key Signaling Pathways Modulated by Anagrelide

Anagrelide's pharmacodynamics involve the modulation of several key intracellular signaling pathways.

Gene expression studies have linked the anti-megakaryopoietic properties of Anagrelide to the activation of the eIF2α/ATF4 pathway[8][14]. Anagrelide induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the protein levels of Activating Transcription Factor 4 (ATF4)[14]. ATF4 is a transcription factor that upregulates the expression of genes involved in the integrated stress response, including TRIB3, a negative regulator of megakaryocytopoiesis[8]. This pathway appears to be central to Anagrelide's ability to inhibit megakaryocyte maturation and is independent of its PDE3 inhibitory action[8].

Thrombopoietin (TPO) is the primary cytokine responsible for regulating megakaryopoiesis and platelet production. Anagrelide has been shown to interfere with TPO-mediated signaling[15][16]. Studies have indicated that Anagrelide reduces TPO-mediated intracellular signaling events, potentially by affecting receptor binding or downstream signaling cascades[15][17]. This interference with TPO signaling contributes to the inhibition of megakaryocyte proliferation and differentiation[16].

Recent research has uncovered a novel mechanism of action for Anagrelide, particularly in the context of cancer cells, which may have implications for its effects on hematopoietic cells. Anagrelide has been shown to act as a "molecular glue," promoting the interaction between PDE3A and Schlafen family member 12 (SLFN12)[18][19]. This interaction creates a novel function for the complex, leading to cell cycle arrest or apoptosis in cells expressing both proteins[18][19]. While this mechanism has been primarily studied in cancer, it represents a potential avenue for understanding the broader cellular effects of Anagrelide.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of this compound.

Table 1: In Vitro Inhibitory Concentrations

| Parameter | Value | Cell/Enzyme System | Reference |

|---|---|---|---|

| IC50 for PDE3 | 36 nM | Phosphodiesterase type III | [7] |

| IC50 for PDE3A | 30 - 80 nM | Platelet cAMP PDE | [13][20] |

| IC50 for 3-hydroxy anagrelide (PDE3A) | 0.9 nM | Platelet cAMP PDE | [13] |

| EC50 for megakaryocytopoiesis inhibition | 27 nM | In vitro megakaryocytopoiesis | [13] |

| EC50 for 3-hydroxy anagrelide (megakaryocytopoiesis inhibition) | 48 nM | In vitro megakaryocytopoiesis |[13] |

Table 2: Clinical Pharmacodynamic Effects in Essential Thrombocythemia

| Parameter | Baseline (Mean ± SD) | Post-Anagrelide Treatment (Mean ± SD) | Reference |

|---|---|---|---|

| Platelet Count (x 10⁹/L) | 1063 ± 419 | 361 ± 53 | [4] |

| Platelet Production Rate (x 10⁹/L per day) | 237 ± 74 | 81 | [4] |

| Megakaryocyte Number (x 10⁶/kg) | 14 | 8 | [4] |

| Megakaryocyte Diameter (μm) | 46 | 40 | [4] |

| Megakaryocyte Volume (x 10³ μm³) | 48 | 34 | [4] |

| Megakaryocyte Mass (x 10¹⁰ μm³/kg) | 66 | 28 | [4] |

| Modal Megakaryocyte Ploidy | 32N | 16N |[4] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Anagrelide's pharmacodynamics.

Objective: To assess the effect of Anagrelide on the differentiation and maturation of megakaryocytes from hematopoietic stem cells.

Methodology:

-

Cell Culture: CD34+ hematopoietic stem cells are cultured in a suitable medium supplemented with cytokines that promote megakaryocytic differentiation, such as thrombopoietin (TPO).

-

Drug Treatment: Anagrelide is added to the cultures at various concentrations.

-

Analysis: After a defined culture period (e.g., 10-14 days), cells are harvested and analyzed for megakaryocyte-specific markers (e.g., CD41a, CD61) using flow cytometry. Megakaryocyte ploidy can be determined by staining with a DNA-binding dye like propidium iodide. Proplatelet formation can be visually assessed and quantified by microscopy.

Objective: To determine the inhibitory activity of Anagrelide on PDE enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE3A) are used.

-

Reaction Mixture: The assay is typically performed in a buffer containing the PDE enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of Anagrelide.

-

Incubation: The reaction is incubated to allow for enzymatic degradation of the cAMP substrate.

-

Detection: A stop reagent is added, and the fluorescence of the product is measured. The degree of inhibition is calculated relative to a control without the inhibitor.

-

Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To investigate the effect of Anagrelide on the phosphorylation and expression of key proteins in signaling pathways.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., megakaryocytic cell line) is cultured and treated with Anagrelide for a specified duration.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-eIF2α, total eIF2α, ATF4) followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein levels are quantified by densitometry.

Conclusion

The pharmacodynamics of this compound are multifaceted, with its primary therapeutic benefit in essential thrombocythemia stemming from the inhibition of megakaryocyte maturation and proplatelet formation. This effect is mediated, at least in part, through the modulation of the eIF2α/ATF4 signaling pathway and interference with TPO signaling. While Anagrelide is a potent PDE3 inhibitor, this action is primarily associated with its cardiovascular side effects rather than its platelet-lowering activity. A deeper understanding of these distinct mechanisms is crucial for optimizing its therapeutic use and for the development of novel agents with improved safety profiles for the treatment of myeloproliferative neoplasms.

References

- 1. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TPO, but not soluble-IL-6 receptor, levels increase after anagrelide treatment of thrombocythemia in chronic myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A preliminary investigation into the action of anagrelide: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

Anagrelide's Role in Suppressing GATA-1 and FOG-1 Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a quinazoline derivative, is an established therapeutic agent for the management of essential thrombocythemia (ET), a myeloproliferative neoplasm characterized by an overproduction of platelets. While its clinical efficacy in reducing platelet counts is well-documented, the precise molecular mechanisms underpinning this effect have been a subject of ongoing investigation. A significant body of evidence now points to the suppression of key megakaryopoietic transcription factors, GATA-1 and its cofactor FOG-1 (Friend of GATA-1), as a central component of anagrelide's mechanism of action. This technical guide provides an in-depth exploration of anagrelide's role in modulating GATA-1 and FOG-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

GATA-1 is a master regulatory transcription factor essential for the development of both erythroid and megakaryocytic lineages.[1][2] It plays a pivotal role in the terminal differentiation of megakaryocytes, the precursor cells to platelets. FOG-1 is a crucial multi-zinc finger protein that does not bind DNA directly but rather acts as a cofactor, physically interacting with GATA-1 to either activate or repress gene transcription in a context-dependent manner. The GATA-1/FOG-1 complex is indispensable for normal megakaryopoiesis.

In essential thrombocythemia, GATA-1 expression is significantly upregulated in the bone marrow.[1] Anagrelide therapy has been shown to normalize the expression of GATA-1, suggesting a direct therapeutic link.[1] This guide will delve into the specifics of this interaction, providing a comprehensive resource for researchers in hematology and drug development.

Quantitative Data on the Suppression of GATA-1 and FOG-1 by Anagrelide

The inhibitory effect of anagrelide on GATA-1 and FOG-1 expression has been demonstrated in both in vitro and clinical settings. The following tables summarize the key quantitative findings from published studies.

| Parameter | Cell Type/System | Anagrelide Concentration | Effect on GATA-1 mRNA | Effect on FOG-1 mRNA | Reference |

| mRNA Expression | Thrombopoietin-induced megakaryocytic differentiation of normal human hematopoietic cultures | 0.3μM | Reduced the rise in mRNA levels | Reduced the rise in mRNA levels | [3] |

| mRNA Expression | Peripheral blood of patients with Essential Thrombocythemia | Therapeutic Dosing | Significant reduction at 3 and 6 months of therapy | Not Reported | [1][2] |

Note: While studies report a "reduction in the rise" and "significant reduction," specific fold-change or percentage of inhibition values are not consistently provided in the currently available literature.

Signaling Pathways and Molecular Mechanisms

Anagrelide's suppressive effect on GATA-1 and FOG-1 is believed to be mediated through an upstream signaling pathway involving the integrated stress response. This mechanism is independent of its well-known inhibitory effect on phosphodiesterase III (PDEIII).

Proposed Signaling Pathway

The current understanding suggests that anagrelide induces cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of Tribbles homolog 3 (TRIB3), which is a negative regulator of megakaryopoiesis. The precise mechanism by which this pathway leads to the downregulation of GATA-1 and FOG-1 is still under investigation but is a critical area of focus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of anagrelide on GATA-1 and FOG-1.

Megakaryocyte Differentiation from CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the in vitro differentiation of CD34+ HSPCs into megakaryocytes, a crucial system for studying the effects of anagrelide.

Materials:

-

CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)

-

Iscove's Modified Dulbecco's Media (IMDM) supplemented with 20% BIT (bovine serum albumin, insulin, transferrin)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF)

-

Recombinant human interleukin-6 (IL-6)

-

Recombinant human interleukin-1β (IL-1β)

-

Anagrelide hydrochloride

-

Cell culture plates

Procedure:

-

Isolate CD34+ HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture the isolated CD34+ cells at a density of 1 x 10^5 cells/mL in IMDM supplemented with 20% BIT, 50 ng/mL SCF, 50 ng/mL TPO, and 20 ng/mL IL-6 for the initial 4 days to promote expansion and early differentiation.

-

On day 4, replace the culture medium with fresh IMDM containing 20% BIT, 50 ng/mL TPO, and 10 ng/mL IL-1β to promote terminal megakaryocyte differentiation.

-

For anagrelide treatment, add the desired concentration (e.g., 0.3 μM) of anagrelide to the culture medium at the initiation of differentiation or at specific time points during the culture period. A vehicle control (e.g., DMSO) should be run in parallel.

-

Continue the culture for a total of 10-14 days, monitoring megakaryocyte maturation by morphology and expression of surface markers such as CD41a and CD42b using flow cytometry.

Quantitative Real-Time PCR (qPCR) for GATA-1 and FOG-1 mRNA Expression

This protocol details the measurement of GATA-1 and FOG-1 mRNA levels in differentiated megakaryocytes.

Materials:

-

Differentiated megakaryocytes (from Protocol 4.1)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

qPCR instrument

-

Primers for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences (Human):

-

GATA-1 Forward: 5'-AGATTCCAGACACCCTCCTC-3'

-

GATA-1 Reverse: 5'-TCTGGTTTTGGCAGTAAGCA-3'

-

FOG-1 (ZFPM1) Forward: 5'-TGCCTTCAGTGAGTTTGGAG-3'

-

FOG-1 (ZFPM1) Reverse: 5'-AGTCATCTGACAGGGCAGAG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

-

Harvest differentiated megakaryocytes and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.

-

Perform qPCR using a master mix and the specified primers. A typical thermal cycling protocol is:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

Analyze the data using the ΔΔCt method, normalizing the expression of GATA-1 and FOG-1 to the housekeeping gene.

Western Blot Analysis for GATA-1 and FOG-1 Protein Expression

This protocol outlines the detection and quantification of GATA-1 and FOG-1 protein levels.

Materials:

-

Differentiated megakaryocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies:

-

Rabbit anti-GATA-1 antibody (e.g., Abcam, Cell Signaling Technology) - typical dilution 1:1000

-

Rabbit anti-FOG-1 (ZFPM1) antibody (e.g., Abcam, Santa Cruz Biotechnology) - typical dilution 1:1000

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin) - typical dilution 1:5000

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse differentiated megakaryocytes in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

The suppression of the GATA-1 and FOG-1 transcription factors is a key mechanism through which anagrelide exerts its platelet-lowering effects in patients with essential thrombocythemia. This targeted action on a critical regulatory axis of megakaryopoiesis highlights the specificity of anagrelide's therapeutic benefit. Further elucidation of the upstream signaling pathways, particularly the link between the integrated stress response and the transcriptional regulation of GATA-1 and FOG-1, will provide deeper insights into the molecular pharmacology of anagrelide and may unveil novel therapeutic targets for myeloproliferative neoplasms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these intricate molecular processes.

References

Anagrelide Hydrochloride: A Technical Guide to its Off-Target Effects

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anagrelide hydrochloride is a quinazoline derivative approved for the treatment of thrombocythemia in myeloproliferative neoplasms. Its primary therapeutic action, the reduction of platelet count, is achieved through the inhibition of megakaryocyte maturation. However, anagrelide's clinical utility is accompanied by a distinct profile of off-target effects, primarily mediated by its potent inhibition of phosphodiesterase III (PDE3). This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological consequences of anagrelide's off-target activities. We present quantitative data on its inhibitory concentrations, detail the experimental protocols used to characterize these effects, and visualize the key signaling pathways using Graphviz diagrams. A novel off-target mechanism involving the formation of a PDE3A-SLFN12 complex, which induces cancer cell apoptosis, is also discussed, highlighting a potential new therapeutic application for anagrelide.

Introduction to this compound

Anagrelide is an oral medication primarily indicated for the cytoreduction of platelets in patients with essential thrombocythemia (ET) to decrease the risk of thrombotic events. While clinically effective in platelet reduction, anagrelide is known to elicit several side effects that are not directly related to its intended therapeutic action. These off-target effects are a critical consideration in patient management and a subject of ongoing research for both safety profiling and potential therapeutic repositioning.

On-Target Effect: Inhibition of Megakaryopoiesis

The intended therapeutic effect of anagrelide is the reduction of circulating platelet levels. This is achieved by specifically interfering with the post-mitotic phase of megakaryocyte development in the bone marrow. This disruption leads to a decrease in the size, ploidy, and overall maturation of megakaryocytes, the precursor cells to platelets[1]. Studies suggest that this action is mediated, at least in part, by the downregulation of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1[2][3][4]. This effect is specific to the megakaryocytic lineage, with no significant impact on erythroid or myeloid progenitor cells at therapeutic concentrations[5][6].

Primary Off-Target Effect: Phosphodiesterase III (PDE3) Inhibition

The most significant and well-characterized off-target effect of anagrelide is the potent inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[5][7][8]. The PDE3A isoform is highly expressed in cardiovascular tissue, including the heart and vascular smooth muscle, as well as in platelets[9]. Inhibition of PDE3A by anagrelide leads to an accumulation of intracellular cAMP, which is responsible for the majority of the drug's cardiovascular side effects, such as palpitations, tachycardia, and vasodilation[10][11][12]. It is important to note that the inhibition of platelet aggregation, another consequence of PDE3 inhibition, occurs at higher concentrations of anagrelide than those required for its platelet-lowering effect[5].

Quantitative Data on Anagrelide's Biological Activity

The following tables summarize the key quantitative parameters of anagrelide's activity from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations of Anagrelide

| Target/Process | IC50 / EC50 | Cell/System Type | Reference(s) |

| Phosphodiesterase III (PDE3) Inhibition | 36 nM | - | [7][8] |

| 30 - 80 nM | Platelet cAMP PDE | [9] | |

| Megakaryocyte Development Inhibition | 26 nM | Marrow megakaryocytes | [7] |

| Cytotoxicity in GIST882 cells | 16 nM | Gastrointestinal Stromal Tumor Cell Line | [7] |

| Cytotoxicity in HeLa cells | ~4 nM | Cervical Cancer Cell Line (dependent on PDE3A/SLFN12) | [9] |

| Platelet Aggregation Inhibition | >1 µg/mL | Human Platelet-Rich Plasma | [13] |

Table 2: Clinically Observed Side Effects and Adverse Events

| Adverse Effect | Incidence (%) in Clinical Trials | Mechanism | Reference(s) |

| Palpitations | 26% - 70% | PDE3 Inhibition (Positive Chronotropy) | [5] |

| Headache | 52% | PDE3 Inhibition (Vasodilation) | [5] |

| Diarrhea | 26% - 33% | PDE3 Inhibition | [5] |

| Nausea | 35% | PDE3 Inhibition | [5] |

| Edema / Fluid Retention | 22% | PDE3 Inhibition (Vasodilation) | [5] |

| Tachycardia | Common | PDE3 Inhibition (Positive Chronotropy) | [5][12] |

| Cardiomyopathy / Heart Failure | Rare (0% - 3.5%) | PDE3 Inhibition (Positive Inotropy) | [12] |

| Interstitial Lung Disease | Rare | Unknown | [5] |

| QT Interval Prolongation | Rare | Unknown | [5] |

Key Off-Target Signaling Pathways

PDE3 Inhibition and Cardiovascular Effects

The inhibition of PDE3 by anagrelide is the central mechanism for its cardiovascular off-target effects. By preventing the breakdown of cAMP, anagrelide elevates its intracellular levels in cardiac and vascular smooth muscle cells.

-

In Cardiac Myocytes: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban. This leads to increased intracellular calcium levels, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. These effects manifest clinically as palpitations and tachycardia[11].

-

In Vascular Smooth Muscle Cells: Elevated cAMP levels in vascular smooth muscle also activate PKA, which leads to the inhibition of myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, causing muscle relaxation and vasodilation. This vasodilation can result in headaches and hypotension[10].

References

- 1. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Case of acute Myocardial Infarction in a Patient with Essential Thrombocythaemia Treated with Anagrelide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anagrelide-associated Cardiomyopathy and Heart Failure in a Patient with Essential Thrombocythemia: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure and Properties of Anagrelide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Anagrelide Hydrochloride, a quinazoline derivative primarily utilized in the management of essential thrombocythemia. It details the compound's molecular characteristics, mechanism of action, and key experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of Anagrelide.[1] It is a synthetic compound known for its platelet-reducing capabilities.[2] The fundamental structure and properties are critical for its formulation, delivery, and biological activity.

Chemical Identifiers and Structure:

-

IUPAC Name: 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride[1]

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 292.55 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline powder/solid | [2][7] |

| Melting Point | >280°C | [8] |

| Solubility | DMSO: ≥4.9 mg/mL, up to 14 mg/mL Water: Insoluble Ethanol: Insoluble Methanol: Soluble | [2][5][6] |

| Purity (Typical) | ≥95% to ≥98% | [4][5][7] |

| Storage Temperature | -20°C or 2-8°C | [5][7][8] |

| UV/Vis. (λmax) | 216, 257 nm | [4][7] |

| InChIKey | TVWRQCIPWUCNMI-UHFFFAOYSA-N | [2][4][8] |

Mechanism of Action

Anagrelide's primary therapeutic effect is the reduction of elevated platelet counts. This is achieved mainly through the targeted inhibition of megakaryocyte maturation.[9][10] While the complete mechanism is still under investigation, the principal pathway involves the inhibition of phosphodiesterase 3 (PDE3).[4][10][11]

-

PDE3 Inhibition: Anagrelide is a potent inhibitor of phosphodiesterase 3 (PDE3), with an IC₅₀ value of 36 nM for the human platelet enzyme.[4][8]

-

Increased cAMP Levels: PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Anagrelide causes an increase in intracellular cAMP levels within megakaryocytes.[11]

-

Inhibition of Megakaryocyte Maturation: The elevated cAMP signaling disrupts the terminal stages of megakaryocyte differentiation and maturation in the bone marrow.[9][11] This leads to a decrease in the production and release of new platelets into the bloodstream.[9]

-

Suppression of Transcription Factors: Some evidence suggests that Anagrelide's activity may also involve the indirect suppression of key transcription factors necessary for megakaryocytopoiesis, including GATA-1 and FOG-1.[12]

-

Platelet Aggregation Inhibition: At higher concentrations than those required for platelet reduction, Anagrelide also inhibits platelet aggregation induced by ADP, collagen, and other agonists, an effect also attributed to PDE3 inhibition.[1][4][12]

Caption: Anagrelide's primary mechanism of action via PDE3 inhibition.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and biological evaluation of this compound.

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature.[13] The key stages are summarized below:

-

Preparation of 2,3-Dichlorobenzyl Alcohol: 2,3-dichlorobenzoic acid is reduced using a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., aluminum trichloride).

-

Nitration: The resulting 2,3-dichlorobenzyl alcohol is nitrated to form 2,3-dichloro-6-nitrobenzyl alcohol using a nitrating agent such as a mixture of concentrated nitric and sulfuric acids.

-

Chlorination: The alcohol is converted to 2,3-dichloro-6-nitro-benzyl chloride.

-

Glycine Ester Addition: The benzyl chloride derivative is reacted with glycine ethyl ester to produce N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride.

-

Nitro Group Reduction: The nitro group is reduced to an amine, yielding N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester.

-

Cyclization: The intermediate is cyclized to form the imidazoquinazoline ring structure, resulting in crude Anagrelide. This is then treated with hydrochloric acid to form the crude hydrochloride salt.

-

Purification: The crude product is purified by recrystallization. The material is dissolved in a heated mixture of acetonitrile and 6N hydrochloric acid, filtered while hot, and then cooled slowly to allow for the precipitation of pure this compound crystals.[13]

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the identification and quantification of this compound in bulk drug and pharmaceutical dosage forms.[14]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Inertsil ODS-3V C18 (150 × 4.6 mm, 5 μm particle size).[14]

-

Mobile Phase: A mixture of 0.1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[14]

-

Elution Mode: Isocratic.

-

Flow Rate: 1.0 mL/min.[14]

-

Sample Preparation: A stock solution is prepared by dissolving the compound in a suitable solvent like DMSO, followed by dilution with the mobile phase to the desired concentration.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume (e.g., 20 µL) of the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of the compound (expected retention time is approximately 6.985 minutes).[14]

-

Quantify the amount of this compound by comparing the peak area to that of a reference standard.

-

This protocol describes a method to determine the inhibitory activity of this compound against the PDE3 enzyme.

-

Materials: Recombinant human PDE3 enzyme, cyclic AMP (cAMP) as the substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

-

Procedure:

-

Prepare a series of dilutions of this compound in an appropriate buffer (e.g., Tris-HCl) containing DMSO (final DMSO concentration should be kept constant, typically <1%).

-

In a 96-well plate, add the PDE3 enzyme to each well.

-

Add the this compound dilutions to the wells (include a vehicle control with no inhibitor and a positive control with a known PDE3 inhibitor).

-

Initiate the reaction by adding cAMP to each well. Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the PDE3 reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme converts the reaction product, 5'-AMP, into adenosine and inorganic phosphate. Incubate for an additional 10-15 minutes.

-

Add the phosphate detection reagent to each well. This reagent reacts with the inorganic phosphate to produce a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the results and determine the IC₅₀ value.

-

This assay evaluates the effect of this compound on the differentiation of hematopoietic progenitor cells into mature megakaryocytes.[4]

-

Cell Source: Human CD34+ hematopoietic progenitor cells isolated from bone marrow or cord blood.

-

Culture Medium: A suitable cytokine-supplemented medium (e.g., Iscove's Modified Dulbecco's Medium) containing thrombopoietin (TPO) to induce megakaryocytic differentiation.

-

Procedure:

-

Culture CD34+ cells in the presence of TPO and varying concentrations of this compound (from nM to µM range). Include a vehicle control (DMSO).

-

Incubate the cells for 10-14 days at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, harvest the cells.

-

Analyze megakaryocyte differentiation using flow cytometry. Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

-

Quantify the percentage of mature megakaryocytes (CD41a+/CD42b+ cells) in each treatment condition.

-

Determine the IC₅₀ value of this compound for the inhibition of megakaryocytopoiesis by plotting the percentage of inhibition against the drug concentration.

-

Caption: General experimental workflow for this compound.

References

- 1. This compound | C10H8Cl3N3O | CID 135413494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 58579-51-4: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 58579-51-4 [chemicalbook.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Anagrelide - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. CN103254197A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. spanish.itmedicalteam.pl [spanish.itmedicalteam.pl]

Absorption, distribution, metabolism, and excretion (ADME) profile of Anagrelide

Introduction

Anagrelide is an orally active imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] Its primary mechanism of action involves the dose-dependent inhibition of megakaryocyte maturation in the post-mitotic phase, which selectively reduces platelet production.[3][4][5] While anagrelide is also a potent inhibitor of phosphodiesterase 3A (PDE3A), this activity is associated with its cardiovascular side effects and is not the primary mechanism for its platelet-lowering effect.[1][6][7] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of anagrelide is critical for optimizing its therapeutic use, managing potential drug interactions, and guiding further drug development. This technical guide provides a comprehensive overview of the pharmacokinetic profile of anagrelide for researchers and drug development professionals.

Absorption